molecular formula C9H16F3N B2960308 C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine CAS No. 1349715-63-4

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine

Cat. No. B2960308
CAS RN: 1349715-63-4
M. Wt: 195.229
InChI Key: ONLDDVDPXDIHPV-UHFFFAOYSA-N
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Description

The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclohexyl ring, a methyl group attached to an amine group, and a 2,2,2-trifluoroethyl group. The trifluoroethyl group would likely add significant electronegativity to the molecule .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions. The presence of the trifluoroethyl group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines typically have a fishy odor and are often soluble in water. The trifluoroethyl group could influence the compound’s boiling point, making it higher than that of a similar compound without the fluorine atoms .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the development of new pharmaceuticals or materials, but without specific information, it’s difficult to predict .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)6-8(7-13)4-2-1-3-5-8/h1-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLDDVDPXDIHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine

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